3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Description
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea is a urea derivative featuring a 5,6,7,8-tetrahydronaphthalen-1-yl (tetralin) moiety linked to a 3-aminophenyl group via a urea bridge. The 3-aminophenyl group introduces a primary amine, enabling hydrogen bonding and derivatization opportunities (e.g., conjugation or salt formation).
Properties
IUPAC Name |
1-(3-aminophenyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHLEDIFGWHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 3-aminophenyl isocyanate with 5,6,7,8-tetrahydronaphthalen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors equipped with efficient cooling and stirring systems. The reactants are carefully measured and mixed in the reactor, and the reaction conditions are closely monitored to achieve high yields and purity. The resulting product is then purified through crystallization or other suitable methods to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The urea group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 3-nitrophenyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea.
Reduction: : Formation of 3-amino-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea.
Substitution: : Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound can be used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Industry: : It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
- 1-(4-Cyanophenyl)-3-substituted phenylureas (): These derivatives, such as 1-(4-cyanophenyl)-3-(3-fluorophenyl)urea (6a) and 1-(4-cyanophenyl)-3-(3,5-dichlorophenyl)urea (6b), share the urea backbone but differ in their aryl substituents. Yields for these analogs range from 78.5% to 87.2%, suggesting efficient synthesis protocols .
- (Z)-1-(4-Oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea (F27) (): This patented compound incorporates a tetralin core but extends functionality with a thiazolidinone ring and trifluoromethoxyphenyl-triazole group. Such modifications likely enhance target selectivity (e.g., kinase inhibition) and bioavailability compared to the simpler 3-aminophenyl-tetralin urea .
- 1-(2-Chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea (CAS 13908-56-0) (): This analog replaces the 3-aminophenyl group with a 2-chloroethyl chain. The tetralin moiety’s position (2-yl vs. 1-yl in the target compound) could also alter steric interactions in binding pockets .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Polarity: The target compound’s molecular weight (estimated ~307 g/mol) is comparable to analogs like 6a (256.1 g/mol) and 6b (306.0 g/mol) .
- In contrast, F27’s synthesis () requires multi-step functionalization, reducing practicality .
Biological Activity
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea is a compound of interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Structural Information
The molecular formula of this compound is . The compound features a urea linkage with a tetrahydronaphthalene moiety and an aminophenyl group. Its structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation :
C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N
Anticancer Activity
Research into structurally similar compounds has indicated potential anticancer properties. For example, derivatives containing the tetrahydronaphthalene structure have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain analogs exhibited moderate antineoplastic activity against human cancer cell lines such as TK-10 and HT-29 .
Neuroprotective Effects
Compounds with similar structural motifs have also been studied for neuroprotective effects. For instance, derivatives of naphthalene have been noted for their ability to mitigate neurotoxicity in models of neurodegenerative diseases . The mechanism often involves the modulation of nitric oxide pathways, which are crucial in neuronal health.
Antimicrobial Properties
Some derivatives related to this compound have demonstrated antimicrobial activity. For example, studies on aminophenyl derivatives suggest they may possess inhibitory effects against various bacterial strains .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
